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Compound of Interest

4-Methoxy-2,3,6-trimethylbenzyl
Bromide-d3

Cat. No.: B562783

Compound Name:

Technical Guide: 4-Methoxy-2,3,6-
trimethylbenzyl Bromide-d3

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Methoxy-2,3,6-trimethylbenzyl
Bromide-d3, a deuterated compound of interest in synthetic chemistry and drug discovery. The
document outlines its core molecular data, a plausible experimental protocol for its synthesis,
and the broader context of deuterated compounds in pharmaceutical research.

Core Compound Data

Quantitative data for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is summarized below. The
inclusion of three deuterium atoms in the methoxy group results in a precise mass increase
compared to its non-deuterated isotopologue.

Property Value Reference
Molecular Formula C11H12DsBrO [1][2]
Molecular Weight 246.16 g/mol [1112]

CAS Number 1189693-80-8 [1]
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Significance of Deuteration in Drug Development

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable heavy
iIsotope deuterium, are crucial tools in modern drug discovery.[3] This isotopic substitution can
significantly alter the pharmacokinetic properties of a molecule without changing its
fundamental shape or biological activity. The carbon-deuterium (C-D) bond is stronger than the
carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by
cytochrome P450 enzymes responsible for drug metabolism.[4]

This "kinetic isotope effect" can lead to several therapeutic advantages:

e Reduced Metabolism: Slowing the rate of metabolic breakdown can increase a drug's half-
life.[4][5]

e Improved Pharmacokinetics: A longer half-life may allow for lower or less frequent dosing,
improving patient compliance.

o Enhanced Safety Profile: Deuteration can reduce the formation of potentially toxic or reactive
metabolites.

The approval of deuterated drugs like deutetrabenazine by the FDA has validated this
approach, stimulating significant investment and research into the development of novel
deuterated pharmaceuticals.[5][6][7]

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is not
readily available in the literature. However, a highly plausible synthetic route involves the
bromination of its corresponding deuterated alcohol, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-
d3, which is commercially available.

The conversion of a benzylic alcohol to a benzylic bromide is a standard transformation in
organic synthesis. The protocol detailed below is adapted from established methods for the
bromination of benzylic alcohols using triphenylphosphine (PPhs) and N-Bromosuccinimide
(NBS).[6]
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Proposed Synthesis of 4-Methoxy-2,3,6-trimethylbenzyi
Bromide-d3

Reaction Scheme:

Materials:

e 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq)
o Triphenylphosphine (PPhs) (1.5 eq)

e N-Bromosuccinimide (NBS) (1.5 eq)

e Dichloromethane (DCM), anhydrous

» Deionized Water

e Magnesium Sulfate (MgSOa), anhydrous

o Silica Gel for column chromatography

n-Pentane or Hexane/Ethyl Acetate mixture for elution
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-
Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq) in anhydrous dichloromethane.

e Cool the solution to 0 °C using an ice bath.

» To the stirred solution, add triphenylphosphine (1.5 eq) followed by the portion-wise addition
of N-Bromosuccinimide (1.5 eq). Maintain the temperature at O °C during addition to control
the reaction exotherm.

» Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by adding deionized water.
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o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (2x).

o Combine the organic layers and wash with deionized water, followed by a brine solution.

» Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

e The resulting crude product will contain the desired benzyl bromide along with
triphenylphosphine oxide and succinimide byproducts.

» Purify the crude residue by flash column chromatography on silica gel. A non-polar eluent
system, such as n-pentane or a hexane/ethyl acetate gradient, should effectively separate
the product from the byproducts.[6]

o Collect the fractions containing the pure product (as identified by TLC) and remove the
solvent under reduced pressure to yield 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as a
solid or oil.

Logical and Experimental Workflows

The following diagrams illustrate the strategic role of deuteration in research and a generalized
workflow for its application in drug discovery.
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Rationale for Deuteration
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Caption: Strategic workflow for utilizing deuteration to improve drug candidate properties.
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Caption: General experimental workflow for the synthesis and purification of the title
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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